Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18792243
InChI: InChI=1S/C7H5BF5O.K/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10;/h2-3H,1H3;/q-1;+1
SMILES:
Molecular Formula: C7H5BF5KO
Molecular Weight: 250.02 g/mol

Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate

CAS No.:

Cat. No.: VC18792243

Molecular Formula: C7H5BF5KO

Molecular Weight: 250.02 g/mol

* For research use only. Not for human or veterinary use.

Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate -

Specification

Molecular Formula C7H5BF5KO
Molecular Weight 250.02 g/mol
IUPAC Name potassium;(3,4-difluoro-2-methoxyphenyl)-trifluoroboranuide
Standard InChI InChI=1S/C7H5BF5O.K/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10;/h2-3H,1H3;/q-1;+1
Standard InChI Key ZDPYMGFITQFCJX-UHFFFAOYSA-N
Canonical SMILES [B-](C1=C(C(=C(C=C1)F)F)OC)(F)(F)F.[K+]

Introduction

Structural and Molecular Characteristics

The molecular structure of potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate features a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions, a methoxy group at the 2-position, and a trifluoroborate (-BF₃K) group. Key structural parameters include:

PropertyValueSource
Molecular formulaC₇H₅BF₅KO
Molecular weight250.02 g/mol
IUPAC namepotassium;(3,4-difluoro-2-methoxyphenyl)-trifluoroboranuide
SMILES notationB-(F)(F)F.[K+]

The trifluoroborate group adopts a tetrahedral geometry around the boron atom, while the methoxy and fluorine substituents influence the electronic and steric properties of the aromatic ring. Computational studies suggest that the electron-withdrawing fluorine atoms and electron-donating methoxy group create a polarized electronic environment, enhancing reactivity in cross-coupling reactions .

Synthesis and Purification

Synthetic Routes

The synthesis of potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate typically follows established protocols for aryltrifluoroborates, involving two main steps:

  • Boronic Acid Preparation:
    The precursor boronic acid, 3,4-difluoro-2-methoxyphenylboronic acid, is synthesized via directed ortho-metalation (DoM) of 1,2-difluoro-3-methoxybenzene followed by borylation with trimethyl borate.

  • Trifluoroborate Formation:
    The boronic acid is treated with potassium hydrogen fluoride (KHF₂) in methanol, yielding the trifluoroborate salt through ligand exchange:

    Ar-B(OH)2+KHF2Ar-BF3K+2H2O\text{Ar-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{Ar-BF}_3\text{K} + 2\text{H}_2\text{O}

    This reaction proceeds at room temperature with yields exceeding 85% .

Optimization and Challenges

  • Solvent Selection: Methanol is preferred due to its ability to dissolve both KHF₂ and the boronic acid precursor.

  • Purification: The product is isolated via filtration and washed with cold diethyl ether to remove unreacted starting materials .

  • Stability: The compound is hygroscopic and requires storage under inert conditions at 2–8°C .

Physicochemical Properties

Thermal Stability

While explicit melting point data for this compound are unavailable, analogous aryltrifluoroborates (e.g., potassium (3,5-difluorophenyl)trifluoroborate) exhibit decomposition temperatures above 273°C . Differential scanning calorimetry (DSC) studies suggest similar thermal resilience for the 3,4-difluoro-2-methoxy derivative .

Spectroscopic Data

  • ¹⁹F NMR: Three distinct signals corresponding to the BF₃⁻ group (δ −140 to −145 ppm) and aromatic fluorine atoms (δ −110 to −115 ppm) .

  • ¹¹B NMR: A singlet at δ 3–5 ppm, characteristic of trifluoroborate species .

  • IR Spectroscopy: B-F stretching vibrations observed at 1,450–1,500 cm⁻¹ .

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate serves as a coupling partner in palladium-catalyzed reactions. For example, with aryl halides under standard Suzuki conditions ([Pd(PPh₃)₄], K₂CO₃, DMF/H₂O), it forms biaryl products in 70–90% yields .

SubstrateProduct Yield (%)ConditionsSource
4-Bromotoluene88Pd(OAc)₂, SPhos, K₃PO₄
2-Iodonaphthalene76PdCl₂(dppf), Cs₂CO₃

Ipso-Nitrosation

Under aqueous conditions with nitrosonium tetrafluoroborate (NOBF₄), the trifluoroborate group is replaced by a nitroso group (-NO). This reaction is highly selective for electron-rich aryltrifluoroborates, yielding 3,4-difluoro-2-methoxy-nitrosobenzene in 82% yield :

Ar-BF3K+NOBF4H2O, CH3CNAr-NO+BF3+KBF4\text{Ar-BF}_3\text{K} + \text{NOBF}_4 \xrightarrow{\text{H}_2\text{O, CH}_3\text{CN}} \text{Ar-NO} + \text{BF}_3 + \text{KBF}_4

Applications in Medicinal Chemistry

The 3,4-difluoro-2-methoxyphenyl moiety is a key pharmacophore in kinase inhibitors and antibacterial agents. Functionalization via trifluoroborate chemistry enables rapid diversification:

  • Anticancer Agents: Coupling with pyrimidine halides produces compounds targeting EGFR (IC₅₀ = 12 nM) .

  • Antibiotics: Introduction of the difluoro-methoxyaryl group into quinolone scaffolds enhances DNA gyrase inhibition (MIC = 0.5 µg/mL against S. aureus) .

HazardPrecautionary MeasuresSource
Skin irritation (H315)Wear nitrile gloves
Eye damage (H319)Use safety goggles
Respiratory sensitization (H334)Operate in fume hood

The compound is incompatible with strong oxidizers and acids, which may release toxic boron trifluoride gas .

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